molecular formula C20H20N2O5 B557687 Fmoc-D-glutamine CAS No. 112898-00-7

Fmoc-D-glutamine

Cat. No. B557687
M. Wt: 368,4 g/mole
InChI Key: IZKGGDFLLNVXNZ-QGZVFWFLSA-N
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Description

Fmoc-D-glutamine, also known as N-[9H-fluoren-9-ylmethoxycarbonyl]-D-glutamine, is commonly used as an intermediate for chemical reagents, ligands, or catalysts . It is often used to construct organic molecular frameworks with high atom economy in organic synthesis, and has important research and industrial applications .


Synthesis Analysis

Fmoc-D-glutamine is used as a reagent in the synthesis of peptides . The synthesis involves the use of Fmoc-protected solid-phase peptide synthesis protocol . The synthesis of peptides also involves the use of substrate-tolerant amide coupling reaction conditions for amino acid monomers .


Molecular Structure Analysis

The molecular formula of Fmoc-D-glutamine is C20H20N2O5 . Its molecular weight is 368.4 g/mol .


Chemical Reactions Analysis

Fmoc-D-glutamine is used in various chemical reactions. For instance, it is used in the synthesis of peptides . It is also used in the construction of organic molecular frameworks in organic synthesis .

Scientific Research Applications

Glutamine in Neurotransmitter Flux and Brain Function

Glutamine is integral to the glutamate-glutamine cycle, a major pathway in the brain involving neurotransmitter release, uptake, and recycling. Studies using 13C magnetic resonance spectroscopy (MRS) in vivo have demonstrated that glutamate released from neurons is taken up by astrocytes for glutamine synthesis. This cycle is closely linked to brain energy metabolism, suggesting that a significant portion of glucose oxidation energy supports neurotransmission events associated with glutamate. High resting neuronal activity observed in human cerebral cortex studies implies substantial implications for brain function and the interpretation of functional imaging data (Rothman, Behar, Hyder, & Shulman, 2003).

Glutamine as a Modulator of Apoptosis and Stress Responses

Glutamine's roles extend beyond its traditional view as a nutrient for cell growth. Emerging research highlights its influence on cellular stress and apoptotic responses. Conditions of glutamine limitation can impact stress-related gene expression and modulate receptor-mediated apoptosis through cell-specific signaling mechanisms and caspase cascades. This positions glutamine as a critical factor in cellular survival signaling, underscoring its potential therapeutic value in stress and critical illness management (Fuchs & Bode, 2006).

Nutritional and Therapeutic Implications

Nutritional interventions, including glutamine supplementation, have shown promising results in various conditions such as fibromyalgia syndrome and critical illnesses. Dietary supplements and interventions that include glutamine have been effective in reducing symptoms and improving outcomes in clinical settings. These findings advocate for the inclusion of glutamine in dietary strategies to manage certain health conditions effectively (Pagliai, Giangrandi, Dinu, Sofi, & Colombini, 2020).

Safety Assessments

Despite its broad utility, the safety of glutamine supplementation has been a subject of research. Studies have concluded that glutamine is safe for use in adults and preterm infants. However, it is essential to consider chronic consumption and its effects across different age groups. The analysis suggests that psychological and behavioral assessments may be crucial for evaluating long-term glutamine supplementation safety (Garlick, 2001).

Safety And Hazards

Fmoc-D-glutamine may cause skin irritation, eye irritation, and may be harmful by inhalation, ingestion, or skin absorption . It is advised to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

The use of Fmoc-D-glutamine in peptide synthesis for DNA-encoded chemical libraries is a promising area of research . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of fully deprotected DNA-decamer conjugate illustrate the potency of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGGDFLLNVXNZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426320
Record name Fmoc-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-glutamine

CAS RN

112898-00-7
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112898-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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